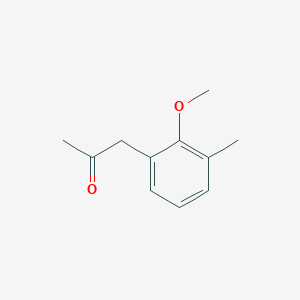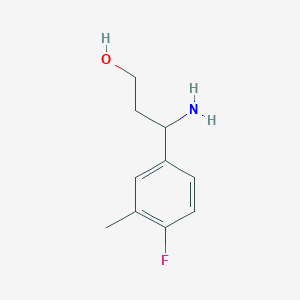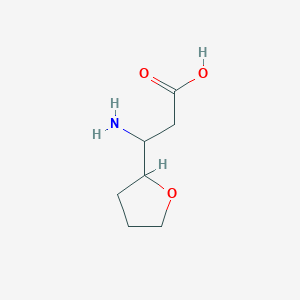![molecular formula C12H21N3O2 B13590183 [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea is a chemical compound with the molecular formula C₁₂H₂₁N₃O₂ and a molecular weight of 239.32 g/mol It is characterized by the presence of a piperidinone ring attached to a cyclohexyl group, which is further linked to a urea moiety
准备方法
The synthesis of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea typically involves the reaction of 4-(2-oxopiperidin-1-yl)cyclohexylamine with an isocyanate derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace one of the substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [4-(2-Oxopiperidin-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action depend on the specific biological system being studied and the nature of the target molecules.
相似化合物的比较
[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea can be compared with similar compounds such as:
[4-(2-Oxopiperidin-1-yl)cyclohexyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]carbamate: Contains a carbamate group instead of urea.
[4-(2-Oxopiperidin-1-yl)cyclohexyl]amide: Features an amide group in place of the urea moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H21N3O2 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
[4-(2-oxopiperidin-1-yl)cyclohexyl]urea |
InChI |
InChI=1S/C12H21N3O2/c13-12(17)14-9-4-6-10(7-5-9)15-8-2-1-3-11(15)16/h9-10H,1-8H2,(H3,13,14,17) |
InChI 键 |
QRTGYDDHTIPSHG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(=O)C1)C2CCC(CC2)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)

![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)






![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)


